molecular formula C14H24N6O3 B11262074 6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11262074
M. Wt: 324.38 g/mol
InChI Key: JITIQZLHWUPYKJ-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with dimethyl groups, a methoxyethyl group, and a nitropyrimidine core, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitro group, and the attachment of the methoxyethyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Methoxyethyl Group: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperidine ring and the pyrimidine core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO~4~).

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring may play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H24N6O3

Molecular Weight

324.38 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H24N6O3/c1-9-6-10(2)8-19(7-9)13-11(20(21)22)12(15)17-14(18-13)16-4-5-23-3/h9-10H,4-8H2,1-3H3,(H3,15,16,17,18)

InChI Key

JITIQZLHWUPYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOC)C

Origin of Product

United States

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